molecular formula C11H14O4 B1313962 1-[4-Methoxy-2-(methoxymethoxy)phenyl]ethanone CAS No. 58544-83-5

1-[4-Methoxy-2-(methoxymethoxy)phenyl]ethanone

Cat. No. B1313962
CAS RN: 58544-83-5
M. Wt: 210.23 g/mol
InChI Key: KDYJRGVIOZGMHZ-UHFFFAOYSA-N
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Description

“1-[4-Methoxy-2-(methoxymethoxy)phenyl]ethanone” is a heterocyclic organic compound . Its molecular formula is C11H14O4 and it has a molecular weight of 211.2090 . The compound is also known by its IUPAC name, 1-[4-methoxy-2-(methoxymethoxy)phenyl]ethanone .


Molecular Structure Analysis

The molecular structure of “1-[4-Methoxy-2-(methoxymethoxy)phenyl]ethanone” is represented by the formula C11H14O4 . The compound has a canonical SMILES representation of CC(=O)C1=C(C=C(C=C1)OC)OCOC .


Physical And Chemical Properties Analysis

“1-[4-Methoxy-2-(methoxymethoxy)phenyl]ethanone” has a molecular weight of 211.209 and a molecular formula of C11H14O4 . Additional physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.

Scientific Research Applications

Synthesis and Characterization

Researchers have synthesized novel heterocyclic and aromatic compounds, focusing on their synthesis methodologies, crystal structure analysis, and thermal properties. For instance, the synthesis and characterization of novel compounds through crystal growth techniques and thermal analysis have been documented, revealing insights into their crystalline structures and thermal stabilities (Shruthi et al., 2019). Similarly, studies on X-ray and DFT-calculated structures of isomeric structures provide detailed molecular insights, emphasizing the role of intramolecular hydrogen bonding and molecular electrostatic potentials (Șahin et al., 2011).

Natural Product Isolation

Research into the isolation of natural products from sources such as lichens has led to the discovery of phenolic compounds with unique structures, contributing to the chemical diversity observed in nature and offering potential leads for further chemical modification and application (Maulidiyah et al., 2011).

Photoremovable Protecting Groups

In the field of synthetic chemistry, the development of photoremovable protecting groups for carboxylic acids exemplifies the innovative application of chemical compounds in facilitating the selective exposure of functional groups under controlled conditions, thereby advancing synthetic methodologies (Atemnkeng et al., 2003).

Antimicrobial Activity

The exploration of compounds for antimicrobial activity is a significant area of research, with studies focusing on the synthesis and evaluation of compounds against a variety of microbial strains. This research contributes to the ongoing search for new antimicrobial agents capable of combating resistant strains of bacteria and fungi (Dave et al., 2014).

Future Directions

The future directions for “1-[4-Methoxy-2-(methoxymethoxy)phenyl]ethanone” are not specified in the search results. Given its status as a research compound , it may be used in various scientific studies.

properties

IUPAC Name

1-[4-methoxy-2-(methoxymethoxy)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4/c1-8(12)10-5-4-9(14-3)6-11(10)15-7-13-2/h4-6H,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDYJRGVIOZGMHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)OC)OCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80496124
Record name 1-[4-Methoxy-2-(methoxymethoxy)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80496124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-Methoxy-2-(methoxymethoxy)phenyl]ethanone

CAS RN

58544-83-5
Record name 1-[4-Methoxy-2-(methoxymethoxy)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80496124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
T Kobayashi, S Sasaki, N Tomita, S Fukui… - Bioorganic & medicinal …, 2010 - Elsevier
GPR54 is a G protein-coupled receptor (GPCR) which was formerly an orphan receptor. Recent functional study of GPR54 revealed that the receptor has an essential role to modulate …
Number of citations: 37 www.sciencedirect.com

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